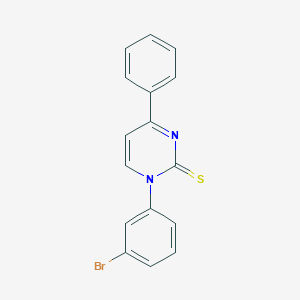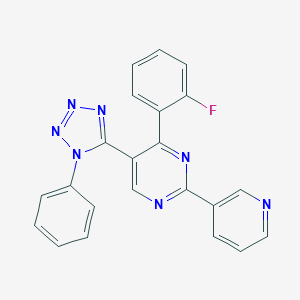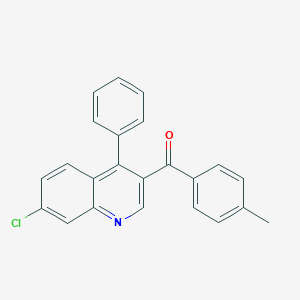![molecular formula C12H7N3O2S2 B503366 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole CAS No. 146724-09-6](/img/structure/B503366.png)
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole (2-NPS-BT) is an organic compound that belongs to the class of benzothiazoles. It is a colorless solid and has a molecular weight of 220.25 g/mol. 2-NPS-BT is a versatile compound that has numerous applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Anticancer Applications
Benzothiazole derivatives are recognized for their extensive pharmaceutical applications, exhibiting a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles have shown promise as potential antitumor agents. The structural simplicity and synthetic accessibility of benzothiazoles have facilitated the development of chemical libraries, contributing to new chemical entity discoveries. This versatility is indicative of benzothiazole's increasing importance in drug discovery, especially for cancer treatment (Kamal, Hussaini, & Malik, 2015).
Chemistry and Properties
The variability in chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, is fascinating. These compounds are versatile in their applications due to their preparation procedures, properties, and complex compounds. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity have been extensively reviewed, showcasing their broad utility in scientific research (Boča, Jameson, & Linert, 2011).
Structural Modifications for Chemotherapeutics
Recent advancements have focused on structural modifications of benzothiazoles and their conjugate systems to develop new antitumor agents. These modifications enhance the pharmacological profile of benzothiazoles, making them potential candidates for cancer chemotherapy. Despite their promising anticancer activity, further characterization of their toxicity is necessary for safe clinical usage (Ahmed et al., 2012).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been identified as effective antimicrobial and antiviral agents. Their diverse mode of actions against microorganisms or viruses suggests them as active candidates for new antimicrobial or antiviral drug development. These derivatives have shown potential against severe causative agents like SARS-CoV-2, which causes COVID-19, urging further investigation into their capacities (Elamin, Salman, & Abdallah, 2020).
Antioxidant Capacity and Biological Importance
The antioxidant capacity and biological importance of benzothiazole derivatives, such as 1,4-benzothiazine azole derivatives, have been reviewed for their antifungal and immunomodulating activities. These derivatives have shown potential in vivo activity through direct antifungal effects and the improvement of protective immune responses, highlighting the significant increase in efficacy (Schiaffella & Vecchiarelli, 2001).
Eigenschaften
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S2/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCTUBOKJZTANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B503287.png)
![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl ether](/img/structure/B503288.png)
![2-[({[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B503289.png)

![6-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503291.png)
![1-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4(1H)-quinolinone](/img/structure/B503293.png)
![6-chloro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503294.png)
![6-chloro-3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503295.png)
![5,7-dimethyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503297.png)
![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-5,7-dimethyl-1H-indole](/img/structure/B503298.png)
![(2,5-Dichlorophenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B503301.png)
![(3,4-Dichlorophenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B503302.png)

